N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline
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Overview
Description
N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline is an organic compound that features a benzyl group substituted with a nitro group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline typically involves a multi-step process. One common method includes the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol, followed by its conversion to 4-nitrobenzyl chloride. This intermediate is then reacted with 4-hydroxybenzylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using hydrogenation or other reducing agents.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Reduction: The major product is N-{4-[(4-aminobenzyl)oxy]benzyl}aniline.
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include benzaldehyde derivatives.
Scientific Research Applications
N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism by which N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-aminobenzyl)oxy]benzyl}aniline
- N-{4-[(4-methoxybenzyl)oxy]benzyl}aniline
- N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline
Uniqueness
N-{4-[(4-nitrobenzyl)oxy]benzyl}aniline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
N-[[4-[(4-nitrophenyl)methoxy]phenyl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-22(24)19-10-6-17(7-11-19)15-25-20-12-8-16(9-13-20)14-21-18-4-2-1-3-5-18/h1-13,21H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQWHVOXNYVVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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